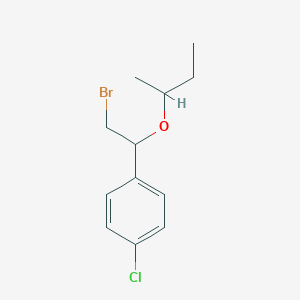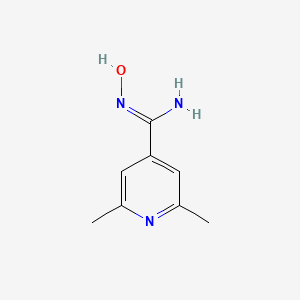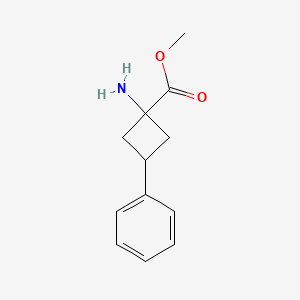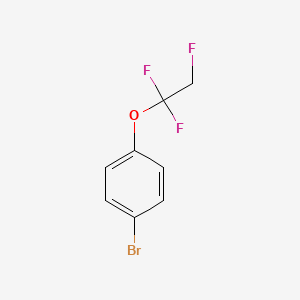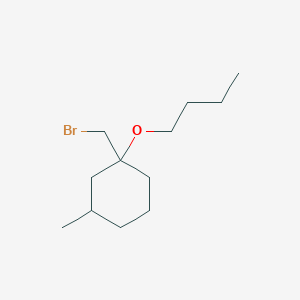
2-Hydroxy-3-(3-iodophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(3-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3 It is a derivative of phenylpropanoic acid, where an iodine atom is substituted at the meta position of the benzene ring, and a hydroxyl group is attached to the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of phenylpropanoic acid derivatives. For instance, starting with 3-hydroxyphenylpropanoic acid, iodination can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-Hydroxy-3-(3-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 2-Oxo-3-(3-iodophenyl)propanoic acid.
Reduction: 2-Hydroxy-3-(3-iodophenyl)propanol.
Substitution: 2-Hydroxy-3-(3-azidophenyl)propanoic acid.
科学研究应用
2-Hydroxy-3-(3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for iodine metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for radiolabeled compounds in imaging studies
作用机制
The mechanism of action of 2-Hydroxy-3-(3-iodophenyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-Iodotyrosine: An intermediate in thyroid hormone synthesis.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: A related compound with an amino group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-3-(3-iodophenyl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its iodine atom at the meta position and the hydroxyl group at the alpha carbon make it a valuable compound for targeted chemical synthesis and biological studies .
属性
分子式 |
C9H9IO3 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC 名称 |
2-hydroxy-3-(3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |
InChI 键 |
ZMAWZARTLPUAJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)


![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)

